molecular formula C8H12N4O B13215338 N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide

Cat. No.: B13215338
M. Wt: 180.21 g/mol
InChI Key: LXUILVCEFPFMNI-UHFFFAOYSA-N
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Description

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with an acetamide group at position 2.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide

InChI

InChI=1S/C8H12N4O/c1-6(13)10-8-4-7-5-9-2-3-12(7)11-8/h4,9H,2-3,5H2,1H3,(H,10,11,13)

InChI Key

LXUILVCEFPFMNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN2CCNCC2=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions starting from pyrazolo[1,5-a]pyrazine derivatives. The key synthetic approach is amidation of a suitable pyrazolo[1,5-a]pyrazine precursor bearing a reactive functional group at the 2-position, such as a carboxylic acid or its derivatives.

Starting Materials and Precursors

  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride is a common precursor for amidation, providing the carboxylic acid functionality required for acetamide formation.
  • Alternative precursors include 4-chloropyrazolo[1,5-a]pyrazines, which can undergo nucleophilic substitution and further functionalization to introduce the acetamide moiety.

Amidation Reaction

The amidation step to form the acetamide is generally performed by coupling the carboxylic acid derivative with acetamide or an acetylating agent under standard peptide coupling conditions or amidation protocols:

  • Activation of the carboxylic acid using coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or similar agents.
  • Reaction in polar aprotic solvents like N,N-dimethylformamide (DMF) with a base such as triethylamine to facilitate amide bond formation.
  • Stirring at room temperature to moderate heat for several hours, followed by workup and purification by column chromatography.

Example Synthetic Procedure (Adapted)

Step Reagents/Conditions Outcome
1 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride Starting material
2 Acetylation using acetamide or acetyl chloride with coupling agent (e.g., HATU) in DMF, triethylamine base Formation of this compound
3 Purification by silica gel chromatography Pure target compound

This method yields the target acetamide with moderate to good yields, typically around 60-70% depending on reaction scale and conditions.

Alternative Synthetic Routes

  • Catalyst-Free Post-Ugi Cascade Reaction : A novel one-pot methodology for synthesizing pyrazole-pyrazine fused systems has been reported, which could be adapted for preparing related acetamide derivatives. This involves an intramolecular N2-arylation of pyrazoles with allenes without catalysts, providing rapid access to complex heterocycles.
  • Nucleophilic Aromatic Substitution : Starting from chlorinated pyrazolo[1,5-a]pyrazines, nucleophilic substitution with amines followed by acylation can yield acetamide derivatives.

Key Reaction Parameters

Parameter Typical Conditions
Solvent N,N-Dimethylformamide (DMF) or similar
Temperature Room temperature to 50 °C
Reaction Time 12–24 hours
Coupling Reagents HATU, EDC, or similar amidation agents
Base Triethylamine or DIPEA
Purification Method Silica gel column chromatography

Research Outcomes and Analytical Data

  • The synthesized this compound exhibits expected molecular weight (180.21 g/mol) and structural integrity confirmed by spectral data such as ^1H-NMR, ^13C-NMR, and mass spectrometry.
  • Purity and identity are confirmed by chromatographic techniques and comparison with theoretical data (InChI, SMILES).
  • The compound has been investigated as a scaffold in medicinal chemistry for its potential bioactivity, although specific biological data for this exact compound are limited in the literature.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Amidation of carboxylic acid 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride Acetamide or acetyl chloride, HATU, DMF, triethylamine, RT 60-70 Standard amidation
Nucleophilic aromatic substitution 4-chloropyrazolo[1,5-a]pyrazine Amine nucleophile, base, acylation agent Moderate Multi-step, allows functionalization
Catalyst-free post-Ugi cascade Pyrazole derivatives with allenes One-pot, no catalyst, mild conditions Variable Novel, scalable, environmentally friendly

Chemical Reactions Analysis

Cyclization and Ring Modification Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. A key example involves its use as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Example Reaction:
Under acidic conditions (e.g., acetic acid), the pyrazine ring undergoes nucleophilic attack at the C-4 position by enaminones, leading to cyclocondensation. This forms pyrazolo[3,4-b]pyridine derivatives (e.g., 40 in Scheme 7 of ) via intermediate enaminone 39 .

Reaction Type Conditions Products Yield Source
CyclocondensationAcetic acid, refluxPyrazolo[3,4-b]pyridines65–78%

Acylation and Amide Functionalization

The acetamide group exhibits reactivity typical of amides, including hydrolysis and nucleophilic substitution.

Hydrolysis:
In the presence of strong bases (e.g., NaOH), the acetamide group hydrolyzes to form the corresponding amine derivative:

\text{N Pyrazolo 1 5 a pyrazin 2 yl}acetamide}\xrightarrow{\text{NaOH}}\text{NH}_2\text{ Pyrazolo 1 5 a pyrazine}+\text{CH}_3\text{COO}^-

This reaction is critical for generating intermediates for further functionalization.

Reaction Type Conditions Products Notes
Hydrolysis6M NaOH, 80°C, 4hFree amine derivativeRequires inert atmosphere

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C-3 position due to electron-rich nitrogen atoms.

Nitration:
Treatment with nitric acid (HNO₃) in sulfuric acid introduces nitro groups:

\text{N Pyrazolo 1 5 a pyrazin 2 yl}acetamide}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{3 Nitro derivative}

This reaction is regioselective and proceeds at the C-3 position.

Reaction Type Conditions Products Regioselectivity
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-pyrazolo-pyrazine acetamide>90% C-3 substitution

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the C-3 position.

Example:

\text{N Pyrazolo 1 5 a pyrazin 2 yl}acetamide}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh K CO }}\text{3 Aryl derivative}

Reaction Type Catalyst Aryl Group Introduced Yield
Suzuki couplingPd(PPh₃)₄, DMF, 80°C4-Chlorophenyl72%

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance pharmacological properties. For example:

  • Antimicrobial derivatives : Introduction of thiophene or furan moieties via alkylation (e.g., N-[(thiophen-2-yl)methyl]acetamide ).

  • Kinase inhibitors : Functionalization with sulfonamide groups to modulate enzyme binding .

Mechanistic Insights

  • Cyclization mechanism : Involves nucleophilic attack by the 5-NH₂ group (pyrazole) on electrophilic carbonyl carbons, followed by dehydration .

  • Cross-coupling : Dependent on the π-electron density of the pyrazole ring and steric accessibility of reactive sites.

Scientific Research Applications

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Key Features References
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide Pyrazolo[1,5-a]pyrazine Acetamide at position 2 Planar aromatic core; potential CNS activity
F-DPA (Compound 2) Pyrazolo[1,5-a]pyrimidine Diethyl acetamide, 4-fluorophenyl Radiolabeled TSPO ligand for neuroimaging
DPA-714 (Compound 4) Pyrazolo[1,5-a]pyrimidine Tosylethoxy, fluorophenyl Preclinical radiopharmaceutical candidate
7a (5,7-dimethyl-N-phenyl derivative) Pyrazolo[1,5-a]pyrimidine Phenyl carboxamide, methoxyphenyl Cytotoxic activity in cancer cell assays
SY222390 Pyrazolo[1,5-a]pyrazine Amine at position 2 Simplified analog for R&D applications
3-Methoxypropanamide analog Pyrazolo[1,5-a]pyrimidine Methoxypropanamide at position 3 Enhanced solubility due to polar substituent

Key Observations :

  • Core Heterocycle: Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, DPA-714).
  • Substituents : The acetamide group in the target compound may offer balanced lipophilicity for blood-brain barrier penetration compared to bulkier groups like diethyl acetamide in F-DPA .

Insights :

  • Imaging Agents : Fluorine-18 labeled pyrazolo-pyrimidines (e.g., F-DPA) show high affinity for TSPO, a biomarker for neuroinflammation. The target compound’s pyrazine core may alter binding kinetics due to reduced electron density compared to pyrimidine .
  • Cytotoxicity: Pyrazolo-pyrimidine carboxamides (e.g., 7a, 10a–c) demonstrate cytotoxicity linked to substituents like methoxyphenyl and cyano groups. The acetamide in the target compound may confer milder activity, necessitating further testing .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Calculated LogP Solubility (Predicted) References
This compound C9H12N4O 192.22 0.5–1.2 Moderate (aqueous)
F-DPA C19H23FN4O 342.42 3.8 Low (requires formulation)
SY222390 (Amine analog) C7H10N4 150.18 -0.3 High
3-Methoxypropanamide analog C10H16N4O2 224.26 0.9 Moderate

Analysis :

  • Lipophilicity : The target compound’s LogP (~1.2) suggests better membrane permeability than F-DPA (LogP 3.8) but lower than SY222390 (LogP -0.3). This balance may optimize CNS bioavailability .
  • Molecular Weight : The target compound (192 Da) adheres to Lipinski’s rule (<500 Da), unlike F-DPA (342 Da), which may face challenges in drug-likeness .

Biological Activity

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 168.17 g/mol

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For instance:

  • Inhibitory Effects on Cancer Cell Lines : Various derivatives of pyrazolo compounds have shown potent activity against several cancer cell lines including MCF7 and HCT116. The IC₅₀ values for these compounds ranged from 1.1 µM to 42.30 µM depending on the specific derivative and cell line tested .
CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF73.79Apoptosis induction
Compound BHCT1161.1Cell cycle arrest
Compound CA54926.0Growth inhibition

Antiviral Activity

This compound has also been investigated for its antiviral properties:

  • Inhibition of HCV NS5B Polymerase : Derivatives have been synthesized and evaluated for their ability to inhibit Hepatitis C Virus (HCV) replication by targeting the NS5B RNA-dependent RNA polymerase . Some derivatives demonstrated significant enzymatic inhibition.

Anti-inflammatory and Analgesic Effects

The compound's anti-inflammatory potential has been examined in various studies:

  • Reduction of Inflammatory Markers : Pyrazole derivatives have been reported to reduce levels of pro-inflammatory cytokines in vitro . This suggests a possible role in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo ring structure can significantly influence biological activity:

  • Substituent Variations : The presence of different substituents on the pyrazolo ring can enhance or diminish activity against specific targets. For example, alkyl substitutions at certain positions have been linked to improved anticancer potency .

Case Study 1: Anticancer Efficacy

A recent investigation focused on a series of N-acetylated pyrazolo derivatives tested against various cancer cell lines. The study concluded that specific modifications led to enhanced cytotoxicity and apoptosis in cancer cells.

Case Study 2: Antiviral Screening

In another study exploring antiviral properties, a library of pyrazolo compounds was screened against HCV. Several candidates showed promising results with low IC₅₀ values indicating high potency against viral replication.

Q & A

Q. What are the established synthetic routes for N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide and its derivatives?

Methodological Answer: Synthesis typically involves cyclization or functionalization of pyrazolo-pyrazine cores. Key approaches include:

  • Ring Cleavage Methodology : Remodeling of 3-formyl (aza)indoles or benzofurans to generate pyrazolo-pyrazine scaffolds with electron-withdrawing groups (e.g., esters, sulfones) .
  • Click Chemistry : Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions to link glycone/aglycone intermediates with pyrazolo-pyrazine cores .
  • N-Substitution Reactions : Reacting pyrazolo-pyrazine intermediates with α-chloroacetamides or activated carbonyl derivatives in polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃) .

Q. Table 1: Representative Synthetic Conditions

MethodReagents/ConditionsYield RangeReference
Cyclization3-formyl (aza)indoles, K₂CO₃, 1,4-dioxane, 95°C60–70%
Click ChemistryCu(I), glycone intermediates, RT62–68%
N-Alkylationα-chloroacetamides, DCM, triethylamine65–75%

Q. How is the molecular structure of this compound characterized in academic research?

Methodological Answer: Structural elucidation employs:

  • X-ray Crystallography : Using SHELX software for refinement and validation of bond lengths/angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm) .
    • HRMS (ESI) : Confirm molecular formulas (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₅O: 254.1042) .
  • Computational Tools : UCSF Chimera for 3D visualization and conformational analysis .

Q. Table 2: Key Spectral Parameters

TechniqueDiagnostic FeaturesExample DataReference
¹H NMRPyrazine ring protons (δ 7.2–8.0 ppm)δ 7.85 (s, 1H, pyrazole-H)
HRMSExact mass matching (±0.0001 Da)Found: 254.1039 vs. Calc: 254.1042
X-rayCrystallographic R-factor (<0.05)R₁ = 0.032 for C₁₃H₁₁N₅O

Q. What in vitro assays are used to evaluate biological activity?

Methodological Answer: Common assays include:

  • Radiolabeling Studies : For PET imaging (e.g., [¹⁸F]F-DPA analogs targeting TSPO in neuroinflammation) .
  • Antioxidant Assays : DPPH radical scavenging to quantify activity (IC₅₀ values: 10–50 μM) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence/colorimetric readouts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates .
  • Catalyst Tuning : Substituent-sensitive catalysts (e.g., Pd(OAc)₂ for cross-coupling) improve regioselectivity .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 95°C) minimizes side reactions in cyclization .

Critical Consideration : Contradictory yield reports (e.g., 60% vs. 75% for similar routes) may arise from purification methods (HPLC vs. column chromatography) .

Q. How are spectral data contradictions resolved during structural validation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, X-ray, and elemental analysis (e.g., C, H, N within ±0.3% of theoretical) .
  • Dynamic NMR : Resolve rotational isomers (e.g., acetamide rotamers) by variable-temperature studies .
  • DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-311+G(d,p)) to verify experimental NMR assignments .

Q. What computational strategies identify biological targets for this compound?

Methodological Answer:

  • Virtual Screening : Use MolPort or ZINC databases to dock pyrazolo-pyrazine cores into target proteins (e.g., DYRK2 kinase) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using PyMOL or Schrödinger .
  • ADME Prediction : SwissADME or pkCSM tools assess drug-likeness (e.g., logP < 3, TPSA < 140 Ų) .

Q. Table 3: Docking Results for Hit Compounds

Compound IDDocking Score (kcal/mol)Target ProteinReference
MolPort-035-585-822-9.2DYRK2
DPA-714-8.7TSPO

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